N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride
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Overview
Description
“N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride” is a chemical compound with the CAS Number: 2377036-32-1 . It has a molecular weight of 267.24 . The IUPAC name for this compound is N-(2-(((2-aminoethyl)disulfaneyl)ethyl)acetamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2OS2.2ClH/c1-6(9)8-3-5-11-10-4-2-7;;/h2-5,7H2,1H3,(H,8,9);2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Synthesis and Molecular Docking Analysis
One study focuses on the synthesis of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and its anticancer activity confirmed through in silico modeling targeting the VEGFr receptor. This demonstrates the potential of such compounds in the development of anticancer drugs through careful molecular design and docking analysis (Gopal Sharma et al., 2018).
Chemoselective Acetylation in Drug Synthesis
Another research outlines the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This study highlights the importance of selecting acyl donors and optimizing reaction conditions for efficient drug synthesis (Deepali B Magadum & G. Yadav, 2018).
Metabolism of Chloroacetamide Herbicides
Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into environmental and health impacts. This study is crucial for understanding the biochemical pathways and potential risks associated with these widely used herbicides (S. Coleman et al., 2000).
Anion Coordination in Crystal Engineering
The study on different spatial orientations of amide derivatives on anion coordination showcases the application of these compounds in crystal engineering. Such research aids in developing materials with specific properties based on molecular structure (D. Kalita & J. Baruah, 2010).
Potential Pesticides Development
Exploration into new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide for potential pesticide applications demonstrates the versatility of acetamide derivatives in agricultural sciences. This research provides new diffraction data essential for the development of effective pesticides (E. Olszewska et al., 2009).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS2.2ClH/c1-6(9)8-3-5-11-10-4-2-7;;/h2-5,7H2,1H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNMWAJUJXSPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSSCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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